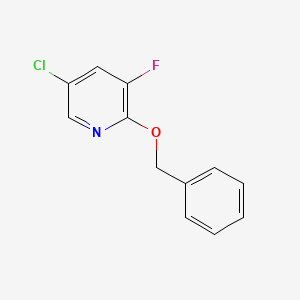

2-(Benzyloxy)-5-chloro-3-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGQFIHBZQARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736864 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227622-70-9 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-5-chloro-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(benzyloxy)-5-chloro-3-fluoropyridine, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details a robust synthetic protocol for its preparation, outlines its core physicochemical and spectroscopic properties, and explores its applications as a versatile intermediate in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated organic compounds have garnered considerable interest in medicinal chemistry due to their ability to enhance metabolic stability and therapeutic efficacy.[1] The strategic incorporation of fluorine atoms into drug candidates can modulate key properties such as lipophilicity, pKa, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles. The pyridine scaffold, a ubiquitous motif in numerous pharmaceuticals, when functionalized with fluorine, chlorine, and a versatile benzyloxy group, presents a powerful platform for the design of novel therapeutics. This compound emerges as a particularly valuable intermediate, offering multiple reaction sites for diversification and the construction of complex molecular architectures. Its primary utility lies in the synthesis of substituted aminopyridines, which are core components of various kinase inhibitors and other targeted therapies.[2]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the pyridinone tautomer of 2-hydroxy-5-chloro-3-fluoropyridine is deprotonated to form the corresponding pyridinoxide, which then undergoes nucleophilic substitution with benzyl bromide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

-

2-Hydroxy-5-chloro-3-fluoropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hydroxy-5-chloro-3-fluoropyridine (1.0 eq). Dissolve the starting material in anhydrous THF or DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be evident.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.

| Property | Value |

| CAS Number | 1227622-70-9 |

| Molecular Formula | C₁₂H₉ClFNO |

| Molecular Weight | 237.66 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, acetone) |

| Predicted ¹H NMR | δ (ppm): 8.0-8.2 (d, 1H, pyridine-H), 7.6-7.8 (dd, 1H, pyridine-H), 7.3-7.5 (m, 5H, Ar-H), 5.4 (s, 2H, CH₂) |

| Predicted ¹³C NMR | δ (ppm): 158-160 (C-F), 150-152 (C-O), 140-142 (C-Cl), 135-137 (Ar-C), 128-130 (Ar-CH), 127-129 (Ar-CH), 125-127 (Ar-CH), 120-122 (C-H), 70-72 (CH₂) |

| Predicted IR | (cm⁻¹): ~3050 (Ar-H stretch), ~1600, 1480 (C=C, C=N stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 237/239 (chlorine isotope pattern) |

Reactivity and Chemical Properties

The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom, in conjunction with the chloro and fluoro substituents, activates the pyridine ring towards nucleophilic attack. The chlorine atom at the 5-position is a potential site for SNAr reactions, although the benzyloxy group at the 2-position is generally stable under these conditions.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution.

-

Modification of the Benzyloxy Group: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the 2-hydroxypyridine functionality.

-

Lithiation and Cross-Coupling Reactions: The pyridine ring can potentially be functionalized further through directed ortho-metalation or by conversion of the chloro substituent to an organometallic species for subsequent cross-coupling reactions.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for the treatment of cancer and other hyperproliferative diseases.[3] The substituted pyridine core is a common feature in many biologically active compounds.

Intermediate for Kinase Inhibitors

The general strategy for the use of this compound in the synthesis of kinase inhibitors involves the displacement of the chloro or fluoro group via SNAr with a suitable amine-containing pharmacophore. Subsequent modifications can be performed to elaborate the structure and optimize biological activity.

Caption: General scheme for the application of this compound in the synthesis of kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis via a robust Williamson ether protocol provides access to a key intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the synthesis of diverse compound libraries for biological screening.

References

-

MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

- Google Patents. (n.d.). US 2011/0003809 A1.

Sources

2-(Benzyloxy)-5-chloro-3-fluoropyridine CAS number 1227622-70-9

An In-depth Technical Guide to 2-(Benzyloxy)-5-chloro-3-fluoropyridine (CAS 1227622-70-9)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and ether-functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The strategic placement of three distinct functional moieties—a cleavable benzyloxy group, a versatile chloro atom for cross-coupling, and an electronically significant fluoro group—renders this molecule a highly valuable scaffold for library synthesis and lead optimization. This document delineates its physicochemical properties, proposes a robust synthetic pathway grounded in established mechanistic principles, explores its vast derivatization potential through key reaction protocols, and discusses standard analytical characterization techniques. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Core Molecular Attributes and Physicochemical Data

This compound is a crystalline solid under standard conditions, possessing a unique combination of functional groups that serve as versatile handles for chemical modification. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved therapeutic agents.[1] The substituents on this core have been strategically positioned to allow for sequential and selective chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 1227622-70-9 | [2][3] |

| Molecular Formula | C₁₂H₉ClFNO | [2][4] |

| Molecular Weight | 237.66 g/mol | [2][4] |

| Synonyms | 5-Chloro-3-fluoro-2-(phenylmethoxy)pyridine | [2] |

| SMILES | FC1=CC(Cl)=CN=C1OCC2=CC=CC=C2 | [4] |

| Storage | Sealed in a dry environment, 2-8°C | [2][4] |

Safety and Handling Information

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

| Hazard Class | Statement Code | Statement Text |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

| (Data sourced from supplier safety documentation)[4] |

Strategic Synthesis Pathway

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a logical and efficient pathway can be designed based on fundamental principles of heterocyclic chemistry. The core strategy involves a regioselective nucleophilic aromatic substitution (SNAr) on a readily accessible di-halogenated precursor.

Causality of the Synthetic Approach

The proposed synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, a property that is significantly amplified by the presence of three electron-withdrawing halogen substituents. This electronic deficiency makes the ring susceptible to attack by nucleophiles.[5]

The key to the synthesis is the regioselective displacement of one of the fluorine atoms in 2,3-difluoro-5-chloropyridine. The fluorine at the C2 position is significantly more activated towards nucleophilic attack than the fluorine at C3. This is because the negative charge of the intermediate (the Meisenheimer complex) formed upon nucleophilic attack at C2 can be delocalized onto the highly electronegative ring nitrogen atom, providing substantial resonance stabilization.[6] Attack at C3 does not afford this additional stabilization. This principle ensures high regioselectivity for the desired product.

Experimental Protocol: Synthesis via SNAr

This protocol describes the formation of the title compound from 2,3-difluoro-5-chloropyridine and benzyl alcohol.

Materials:

-

2,3-Difluoro-5-chloropyridine (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Cautiously add sodium hydride (1.2 eq) portion-wise.

-

Slowly add benzyl alcohol (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and a solution of sodium benzylate is formed.

-

SNAr Reaction: To this solution, add a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in a small amount of anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a pure solid.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its capacity for selective, stepwise modification at its three functional handles. This allows for the systematic construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling at the C5-Chloro Position

The chlorine atom at the C5 position is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[7] The Suzuki-Miyaura coupling, in particular, is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids. Chloropyridines are known to be effective coupling partners in these reactions.[8][9]

Exemplary Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C5 position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the carbonate base (3.0 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed dioxane/water solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

-

Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to obtain the desired 5-aryl-2-(benzyloxy)-3-fluoropyridine product.

Deprotection of the C2-Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the 2-pyridone tautomer. Its removal is a critical step to either reveal the final active pharmacophore or to unmask an N-H group for further functionalization. Catalytic hydrogenation is the most common and clean method for this transformation.[10]

Exemplary Protocol: Catalytic Hydrogenolysis

Objective: To cleave the benzyl ether and generate the corresponding 2-pyridone.

Materials:

-

Substituted 2-(benzyloxy)pyridine derivative (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~10% by weight)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

-

Reaction Setup: Dissolve the benzyloxy-pyridine substrate in the chosen solvent (e.g., MeOH) in a round-bottom flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Seal the flask and purge the atmosphere by evacuating and backfilling with H₂ gas three times.

-

Reaction Execution: Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient for lab scale) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress. The reaction is usually complete in 2-12 hours.

-

Workup and Purification: Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas like N₂ or Ar.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure. The resulting 2-pyridone product is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization Profile

Unambiguous characterization of this compound and its derivatives is essential. A combination of NMR spectroscopy and mass spectrometry provides a complete structural confirmation.

-

¹H NMR: The proton spectrum will show characteristic signals for the benzylic protons (a singlet around 5.4-5.6 ppm) and the aromatic protons of the benzyl group (multiplet, 7.3-7.5 ppm). The two protons on the pyridine ring will appear as doublets, with their chemical shifts and coupling constants influenced by the fluorine atom.

-

¹⁹F NMR: A single resonance will be observed for the fluorine atom, with coupling to the adjacent pyridine protons.

-

¹³C NMR: The carbon spectrum will display 12 distinct signals. The presence of the C-F bond will result in a large one-bond coupling constant (¹JCF) for the C3 carbon, a key diagnostic feature.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion

This compound (CAS 1227622-70-9) is a trifunctional synthetic building block with immense potential in modern chemical research. Its well-differentiated reactive sites allow for a logical and controlled approach to the synthesis of complex substituted pyridines and pyridones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile intermediate into their discovery programs, accelerating the development of novel molecules with potential therapeutic or agrochemical applications.

References

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Pharmaffiliates - this compound. Pharmaffiliates Website. [Link]

-

National Analytical Corporation - 2-(benzyloxy)-5-chloro-3- Fluoropyridine - Cas No: 1227622-70-9. IndiaMART. [Link]

-

Wikipedia - Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Girard, Y., et al. - The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]

-

Sandosham, J., et al. - A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

-

Organic Chemistry Portal - Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Riley, J. G., & Grindley, T. B. - De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry. [Link]

-

Babu, B. S., & Balasubramanian, K. K. - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry Website. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(benzyloxy)-5-chloro-3- Fluoropyridine - Cas No: 1227622-70-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 1227622-70-9|this compound|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzyloxy)-5-chloro-3-fluoropyridine: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-chloro-3-fluoropyridine is a halogenated and benzylated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The unique arrangement of its substituents—a benzyloxy group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position—creates a scaffold with tailored electronic properties and multiple reactive sites. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, and its emerging importance in the development of novel therapeutics.

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The strategic placement of both fluorine and chlorine atoms on the pyridine core of this compound offers multiple avenues for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a benzyloxy group, a fluorine atom, and a chlorine atom.

| Property | Value | Source |

| CAS Number | 1227622-70-9 | [3] |

| Molecular Formula | C₁₂H₉ClFNO | [3] |

| Molecular Weight | 237.66 g/mol | [1] |

| Appearance | Not Available | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

A potential precursor for this synthesis is 2,3-difluoro-5-chloropyridine. The fluorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than a fluorine atom at the 3-position. This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the substitution at the ortho position.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed):

-

Preparation of the Nucleophile: Sodium hydride (NaH) is carefully added to a solution of benzyl alcohol in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). This deprotonates the benzyl alcohol to form the more nucleophilic sodium benzyl oxide.

-

Nucleophilic Aromatic Substitution: A solution of 2,3-difluoro-5-chloropyridine in the same anhydrous solvent is then added dropwise to the solution of sodium benzyl oxide at a controlled temperature, likely room temperature or slightly elevated to facilitate the reaction.

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[4]

-

Choice of Solvent: Anhydrous aprotic solvents like THF or DMF are used to prevent the quenching of the strong base and the alkoxide nucleophile.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen in the air.

-

Regioselectivity: The substitution is expected to occur selectively at the 2-position of the pyridine ring due to the electronic activation provided by the ring nitrogen.[5]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not currently available in public databases, predictions can be made based on the analysis of its structural features and data from analogous compounds.

¹H NMR:

-

Benzyl Protons: A singlet for the methylene (-CH₂-) protons is expected around δ 5.0-5.5 ppm. The aromatic protons of the benzyl group will likely appear as a multiplet in the range of δ 7.2-7.5 ppm.

-

Pyridine Protons: Two doublets are anticipated for the pyridine ring protons. The proton at the 4-position and the proton at the 6-position will show coupling to each other and potentially long-range coupling to the fluorine atom.

¹³C NMR:

-

The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The benzylic carbon will appear around 60-70 ppm.

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment of the pyridine ring.[6]

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.66 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion cluster.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1] The incorporation of fluorine and a benzyloxy group in this compound makes it a particularly attractive scaffold for several reasons:

-

Metabolic Stability: The benzyloxy group can serve as a metabolically labile site, which can be advantageous in prodrug design. Alternatively, it can be replaced with other groups to fine-tune the metabolic profile of a drug candidate.

-

Versatility for Further Functionalization: The chlorine atom at the 5-position provides a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The fluorine atom can modulate the pKa of the pyridine nitrogen and influence the lipophilicity and membrane permeability of molecules derived from this scaffold.[2]

While specific examples of drugs developed directly from this compound are not yet in the public domain, its structural motifs are present in various biologically active compounds. For instance, related fluorinated and chlorinated pyridines are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[6][7]

Potential Therapeutic Areas:

Given the prevalence of substituted pyridines in drug discovery, derivatives of this compound could be explored for a wide range of therapeutic targets, including but not limited to:

-

Kinase inhibitors for oncology and inflammatory diseases.

-

G-protein coupled receptor (GPCR) modulators.

-

Ion channel blockers.

-

Antiviral and antibacterial agents.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique substitution pattern provides a platform for extensive chemical exploration. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its synthesis is feasible through established chemical principles. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such strategically functionalized heterocyclic scaffolds is poised to increase significantly. Further research into the synthesis, characterization, and application of this compound will undoubtedly unlock its full potential in the advancement of medicinal chemistry.

References

- Rehm, T. H., et al. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). Supporting Information for: Direct, Catalytic, and Asymmetric Synthesis of α-Chiral C-Acyl Glycosides.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- American Chemical Society. (2024, May 15). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.

-

Pharmaffiliates. (n.d.). 1227622-70-9 | Chemical Name : this compound. Retrieved from [Link]

- American Chemical Society. (2017, May 22). Oxidative Trimerization of Amino Acids: Selective Synthesis of 2,3,5-Trisubstituted Pyridines. Organic Letters.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Stevens, E. (2019, January 19).

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. 1227622-70-9|this compound|BLD Pharm [bldpharm.com]

- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chloro-3-fluoropyridine: A Keystone Intermediate for Advanced Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. The incorporation of fluorine into these structures further enhances their pharmacological profile by modulating metabolic stability, lipophilicity, and binding affinity.[3] this compound, in particular, is a highly valuable building block. The orthogonal reactivity of its substituents—the chloro and fluoro groups for further cross-coupling or nucleophilic substitution, and the benzyloxy group as a stable protecting group or a precursor to a hydroxyl functionality—offers synthetic versatility for constructing complex molecular architectures.

This guide provides a comprehensive overview of the synthesis of this compound, designed for researchers and professionals in drug development. It moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind procedural choices, and the practical considerations for successful synthesis and scale-up.

Part 1: Retrosynthetic Analysis and Strategic Selection of Precursors

A logical retrosynthetic analysis of the target molecule reveals that the most direct pathway involves the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection points to benzyl alcohol and a suitably activated dihalopyridine as the immediate precursors.

Caption: Retrosynthetic pathway for this compound.

The critical choice lies in selecting the dihalopyridine precursor. The two most viable candidates are 2,3-difluoro-5-chloropyridine and 2,5-dichloro-3-fluoropyridine . The synthesis of these precursors is a multi-step process, often starting from more common pyridine derivatives.

Synthesis of 2,3-Difluoro-5-chloropyridine

A common industrial route to 2,3-difluoro-5-chloropyridine involves a halogen exchange (Halex) reaction on 2,3,5-trichloropyridine.[4] This method leverages the lower cost of chlorinated pyridines.

The synthesis of the 2,3,5-trichloropyridine intermediate itself can be achieved from 2-aminopyridine. This involves chlorination to 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction to replace the amino group with a third chlorine atom.[5]

Caption: Synthetic workflow for the precursor 2,3-difluoro-5-chloropyridine.

The Halex reaction requires high temperatures and a fluoride source, such as potassium fluoride (KF) or a mixture of cesium and potassium fluoride (CsF/KF), often in a high-boiling polar aprotic solvent like sulfolane.[5] The use of a phase transfer catalyst can facilitate the reaction when using KF.[4]

Synthesis of 2-Chloro-3-fluoropyridine

An alternative precursor can be synthesized from 2-chloro-3-aminopyridine via a modified Balz-Schiemann reaction. A patent describes a one-pot process using tert-butyl nitrite and copper fluoride as the fluorinating agent, which avoids the use of hazardous anhydrous hydrogen fluoride.[6] This method provides the 2-chloro-3-fluoropyridine intermediate, which would then require a subsequent chlorination at the 5-position.

Given the commercial availability and the more direct route to the final product's substitution pattern, 2,3-difluoro-5-chloropyridine is often the preferred precursor for the target molecule. The subsequent SNAr reaction can then be controlled to achieve selective substitution.

Part 2: The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The central transformation is the regioselective displacement of one of the halogen atoms on the 2,3-difluoro-5-chloropyridine ring by the benzyl oxide nucleophile.

Mechanistic Rationale and Regioselectivity

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strongly electron-withdrawing groups (in this case, two fluorine atoms, one chlorine atom, and the ring nitrogen) renders the pyridine ring sufficiently electrophilic to undergo SNAr.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile (benzyl oxide) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Caption: Mechanism of the SNAr reaction for synthesis.

Regioselectivity is the critical factor. The nucleophile will preferentially attack the most electrophilic position that bears a good leaving group. In 2,3-difluoro-5-chloropyridine, the C-2 and C-3 positions are the potential reaction sites.

-

Attack at C-2: The C-2 position is para to the C-5 chlorine and ortho to the ring nitrogen. The negative charge in the Meisenheimer complex formed by attack at C-2 can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.

-

Attack at C-3: The C-3 position is ortho to the C-2 fluorine and meta to the ring nitrogen. The negative charge of the intermediate cannot be delocalized onto the ring nitrogen.

Therefore, nucleophilic attack is strongly favored at the C-2 position , leading to the selective displacement of the C-2 fluorine atom. While C-F bonds are strong, fluoride is a competent leaving group in SNAr because C-F bond cleavage is not the rate-determining step; the formation of the stabilized Meisenheimer complex is.[8]

Optimizing Reaction Conditions

The successful execution of the SNAr reaction hinges on the appropriate choice of base, solvent, and temperature.

| Parameter | Choice & Rationale |

| Base | Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) . A strong, non-nucleophilic base is required to completely deprotonate benzyl alcohol to form the potent benzyl oxide nucleophile in situ. NaH is often preferred as the only byproduct is hydrogen gas. |

| Solvent | Polar Aprotic Solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents effectively solvate the cation of the base (Na⁺ or K⁺) but do not solvate the nucleophile, enhancing its reactivity. Their high boiling points also allow for a wide range of reaction temperatures. |

| Temperature | Typically ranges from room temperature to 80 °C . The reaction is often started at a lower temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation, then warmed to drive the substitution to completion. Reaction progress should be monitored by TLC or LC-MS. |

Part 3: Detailed Experimental Protocols

Safety Precaution: These procedures involve strong bases, flammable solvents, and halogenated compounds. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine[4][5]

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

-

Reagent Charging: To the flask, add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.5 eq), and a phase transfer catalyst such as tetraphenylphosphonium bromide (0.05 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as sulfolane or DMSO, to the flask.

-

Reaction Execution: Heat the stirred mixture under a nitrogen atmosphere. A two-stage heating profile is often effective: heat to 180-190 °C for 5-10 hours, then increase the temperature to 200-210 °C for 10-15 hours.[4]

-

Monitoring: Monitor the reaction progress by GC-MS, observing the disappearance of the trichloropyridine starting material.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield 2,3-difluoro-5-chloropyridine as a clear liquid.

-

Protocol 2: Synthesis of this compound via SNAr

-

Apparatus Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermocouple.

-

Reagent Preparation:

-

In the main flask, dissolve benzyl alcohol (1.1 eq) in anhydrous DMF.

-

Weigh sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and suspend it in a separate flask with anhydrous DMF. Caution: NaH is highly reactive with water and moisture.

-

-

Formation of Nucleophile: Cool the benzyl alcohol solution to 0 °C using an ice bath. Carefully add the NaH suspension portion-wise to the stirred solution. Effervescence (H₂ gas evolution) will be observed. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating the complete formation of sodium benzyl oxide.

-

SNAr Reaction:

-

Add a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in anhydrous DMF to the dropping funnel.

-

Add the pyridine solution dropwise to the benzyl oxide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting 2,3-difluoro-5-chloropyridine is consumed (typically 2-4 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Dilute with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid or oil.

-

Part 4: Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the benzylic protons (~5.4 ppm, singlet), the aromatic protons of the benzyl group (~7.3-7.5 ppm, multiplet), and the two protons on the pyridine ring. |

| ¹⁹F NMR | A single resonance for the fluorine atom at the C-3 position, likely showing coupling to the adjacent pyridine proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, with characteristic C-F couplings observed for the carbons of the pyridine ring. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of C₁₂H₉ClFNO. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observed. |

Conclusion

The synthesis of this compound is a strategically important process for medicinal chemistry, providing a versatile intermediate for further elaboration. The most reliable pathway proceeds through a nucleophilic aromatic substitution on 2,3-difluoro-5-chloropyridine. A thorough understanding of the SNAr mechanism, particularly the factors governing regioselectivity, is paramount for the successful execution of this synthesis. By carefully controlling the reaction conditions—namely the choice of a strong base, a polar aprotic solvent, and temperature—this valuable building block can be prepared in a predictable and efficient manner, enabling the advancement of complex drug discovery programs.

References

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. [Link]

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. [Link]

- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)

-

Hammett plot of log(kZ/kH) versus σpara for SNAr with benzyl alcohol of a group of 5-Z-2- chloropyridines in DMSO - The Royal Society of Chemistry. [Link]

-

A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. - SciSpace. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Nucleophilic aromatic substitution - Wikipedia. [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]

-

benzyl alcohol - Organic Syntheses Procedure. [Link]

- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

-

Organic Syntheses Procedure. [Link]

-

Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate - The Research Repository @ WVU - West Virginia University. [Link]

-

A possible mechanism for the synthesis of substituted pyridines. - ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. scispace.com [scispace.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 6. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-chloro-3-fluoropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring a benzyloxy group for potential deprotection, a chloro atom for cross-coupling reactions, and a fluoro group for modulating electronic properties, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the viable synthetic strategies for preparing this versatile molecule, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategy involves the late-stage introduction of the bulky benzyloxy group onto a pre-functionalized 5-chloro-3-fluoropyridine core. This approach minimizes potential side reactions and allows for the efficient construction of the pyridine ring with the desired halogen substituents. Two primary pathways emerge from this strategy, differing in the nature of the immediate precursor to the final product:

-

Pathway A: Nucleophilic Aromatic Substitution on a 2-Halopyridine. This is arguably the most direct and widely applicable method. It involves the synthesis of a 2-halo-5-chloro-3-fluoropyridine, typically 2-bromo-5-chloro-3-fluoropyridine, followed by a Williamson ether synthesis with benzyl alcohol.

-

Pathway B: O-Alkylation of a 2-Hydroxypyridine. This pathway requires the synthesis of 5-chloro-3-fluoro-2-hydroxypyridine as the key intermediate. This pyridone is then O-alkylated with a benzyl halide.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway A is often preferred due to the generally higher reactivity of 2-halopyridines in nucleophilic substitution reactions compared to the potential for N-alkylation in 2-hydroxypyridines.

Recommended Synthetic Route: Pathway A

This guide will focus on a detailed protocol for Pathway A, which is a robust and well-documented approach. The overall synthetic scheme is presented below:

A Technical Guide to the Retrosynthesis of 2-(Benzyloxy)-5-chloro-3-fluoropyridine

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 2-(benzyloxy)-5-chloro-3-fluoropyridine, a key intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical strategy and practical, field-proven insights.

Introduction: Strategic Importance and Retrosynthetic Considerations

This compound serves as a crucial building block in medicinal chemistry, primarily due to the unique electronic properties conferred by its substituted pyridine ring. The strategic placement of chloro, fluoro, and benzyloxy groups allows for diverse downstream functionalization, making it a valuable scaffold in the synthesis of complex molecular targets.

Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for designing an effective synthetic route. For this compound, the analysis hinges on two primary disconnections: the C-O bond of the benzyl ether and the C-F/C-Cl bonds on the pyridine core. This guide will explore the two most viable retrosynthetic pathways, evaluating the merits and challenges of each.

Retrosynthetic Pathway A: Late-Stage Benzylation

The most intuitive disconnection involves breaking the ether linkage, suggesting a precursor in the form of a pyridinol (or its tautomeric pyridone). This approach introduces the benzyl protecting group in the final step of the synthesis.

The Logic of Disconnection

This pathway simplifies the initial construction of the pyridine ring by avoiding the steric bulk and potential electronic interference of the benzyloxy group. The key intermediate identified through this disconnection is 2-hydroxy-5-chloro-3-fluoropyridine .

Forward Synthesis based on Pathway A

The synthesis commences with the construction of the 2-hydroxy-5-chloro-3-fluoropyridine core. While direct synthesis is not extensively documented, a plausible route can be extrapolated from the synthesis of related structures, such as 2,3-dihydroxy-5-chloropyridine, which starts from 2-amino-5-chloropyridine[1]. A hypothetical, yet chemically sound, approach would involve the diazotization of 2,3-diamino-5-chloropyridine followed by a Balz-Schiemann-type reaction to introduce the fluorine. However, a more direct precursor would be 3-amino-5-chloro-2-fluoropyridine, which could undergo diazotization and subsequent hydroxylation.

The final step is the benzylation of the hydroxyl group. This is a standard Williamson ether synthesis, where the pyridinol is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base.

Diagram of Retrosynthetic Pathway A

Caption: Retrosynthesis via Late-Stage Benzylation.

Retrosynthetic Pathway B: Nucleophilic Aromatic Substitution (SNAr)

A more convergent and industrially scalable approach involves the selective displacement of a halide on a pre-functionalized pyridine ring. This strategy leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone of heterocyclic chemistry.

The Logic of Disconnection

This pathway focuses on the high reactivity of halogens at the 2-position of the pyridine ring towards nucleophilic attack. The disconnection of the benzyloxy group in this context leads to a key intermediate, 2,3-difluoro-5-chloropyridine , and benzyl alcohol. The fluorine at the 2-position is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than chlorine, which is a critical factor for selectivity.[2]

Forward Synthesis based on Pathway B

This is a two-step process starting from the readily accessible 2,3,5-trichloropyridine.

Step 1: Halogen Exchange (Halex) Reaction. The synthesis of 2,3-difluoro-5-chloropyridine is achieved through a halogen exchange reaction on 2,3,5-trichloropyridine. This is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane.[3][4][5][6] The use of a phase-transfer catalyst can enhance the reaction rate and yield.[3] The reaction proceeds sequentially, first replacing the chlorine at the 2-position, followed by the chlorine at the 3-position.

Step 2: Nucleophilic Aromatic Substitution. The 2,3-difluoro-5-chloropyridine is then reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, selectively displacing the fluorine at the 2-position. The higher reactivity of the 2-fluoro substituent over the 3-fluoro and 5-chloro substituents is a well-established principle in pyridine chemistry, ensuring high regioselectivity.[2][7]

Diagram of Retrosynthetic Pathway B

Caption: Retrosynthesis via Nucleophilic Aromatic Substitution.

Comparative Analysis and Recommended Pathway

| Feature | Pathway A (Late-Stage Benzylation) | Pathway B (SNAr) |

| Convergence | Linear | Convergent |

| Key Intermediate | 2-Hydroxy-5-chloro-3-fluoropyridine | 2,3-Difluoro-5-chloropyridine |

| Scalability | Potentially challenging due to multi-step synthesis of the pyridinol intermediate. | Highly scalable, with established industrial precedent for Halex reactions. |

| Selectivity | Benzylation is generally selective for the hydroxyl group. | SNAr is highly regioselective for the 2-position. |

| Starting Materials | Requires specialized, potentially multi-step synthesis of the pyridinol. | Starts from the commercially available 2,3,5-trichloropyridine. |

Based on this analysis, Pathway B is the recommended route for the synthesis of this compound. Its convergent nature, reliance on a commercially available starting material, and the high efficiency and selectivity of the key transformations make it a more robust and scalable approach.

Detailed Experimental Protocol for Pathway B

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine

Materials:

-

2,3,5-Trichloropyridine

-

Potassium Fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a catalytic amount of tetrabutylammonium bromide.

-

Add anhydrous NMP as the solvent.

-

Heat the reaction mixture to 180-190°C for 5-10 hours, monitoring the formation of the monofluorinated intermediate by GC-MS.

-

Increase the temperature to 200-210°C and maintain for 10-15 hours until the reaction is complete.[3]

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield 2,3-difluoro-5-chloropyridine as a colorless liquid.

Step 2: Synthesis of this compound

Materials:

-

2,3-Difluoro-5-chloropyridine

-

Benzyl alcohol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add benzyl alcohol (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes to form sodium benzylate.

-

Add a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in anhydrous THF dropwise to the sodium benzylate solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

The retrosynthetic analysis of this compound reveals two primary synthetic strategies. The pathway involving a key SNAr reaction on 2,3-difluoro-5-chloropyridine is identified as the superior route due to its efficiency, scalability, and high degree of selectivity. The provided experimental protocol offers a practical guide for the successful synthesis of this valuable intermediate, empowering researchers and drug development professionals in their pursuit of novel therapeutics.

References

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. The Journal of Organic Chemistry. Available at: [Link]

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. International Journal of Pharmaceutical Sciences and Research.

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.

- C-nucleoside studies. Part 13. A new synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne, and a synthesis of 2-α-D-ribofuranosylmaleimide. Journal of the Chemical Society, Perkin Transactions 1.

-

Radical Retrosynthesis - PMC - PubMed Central - NIH. Available at: [Link]

- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents.

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.

Sources

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. youtube.com [youtube.com]

physical and chemical characteristics of 2-(Benzyloxy)-5-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Benzyloxy)-5-chloro-3-fluoropyridine, a halogenated and benzylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Core Physicochemical Properties

This compound possesses a unique combination of functional groups that contribute to its chemical reactivity and potential as a scaffold in drug design. The presence of a chlorine atom, a fluorine atom, and a benzyloxy group on the pyridine ring offers multiple points for synthetic modification.

Table 1: Core Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 5-Chloro-3-fluoro-2-methoxypyridine (Analog) | 2-Amino-5-chloro-3-fluoropyridine (Precursor Analog) |

| CAS Number | 1227622-70-9[1] | 886374-01-2 | 246847-98-3[2] |

| Molecular Formula | C₁₂H₉ClFNO[1] | C₆H₅ClFNO | C₅H₄ClFN₂[2] |

| Molecular Weight | 237.66 g/mol [1] | 161.56 g/mol | 146.56 g/mol [2] |

| Appearance | Not explicitly reported; likely a solid | Colorless to off-white solid (<29°C) or liquid (>33°C)[3] | Beige powder[2] |

| Melting Point | Not explicitly reported | 29-33°C[3] | 91-95°C[2] |

| Boiling Point | Not explicitly reported | 165.4 ± 35.0°C (Predicted)[3] | Not available |

| Solubility | Not explicitly reported; expected to be soluble in common organic solvents | Not available | Not available |

| Storage | 2-8°C Refrigerator[1] | Inert atmosphere, Room Temperature[3] | Not available |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous compounds. A common strategy involves the nucleophilic substitution of a suitable precursor, such as 2,5-dichloro-3-fluoropyridine, with benzyl alcohol in the presence of a base.

A general method for the synthesis of 2-benzyloxypyridines involves the reaction of the corresponding 2-chloropyridine with benzyl alcohol and a strong base like potassium hydroxide in a suitable solvent such as toluene[4]. This approach offers a high-yielding and straightforward route to the desired product.

Alternatively, the synthesis could start from 2-amino-5-chloro-3-fluoropyridine, a commercially available starting material. A Sandmeyer-type reaction could be employed to replace the amino group with a hydroxyl group, followed by Williamson ether synthesis with benzyl bromide to yield the final product.

The reactivity of this compound is dictated by its functional groups. The benzyloxy group can be cleaved under various conditions, such as strong acid treatment, to reveal the corresponding pyridone[5]. The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, providing a handle for further functionalization. The pyridine nitrogen can also participate in reactions, such as N-oxidation.

Experimental Workflow: Plausible Synthesis of this compound

Caption: Plausible synthetic route to this compound.

Spectroscopic Characterization

While a complete set of spectral data for this compound is not available, the expected spectroscopic signatures can be inferred from the analysis of related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.3-7.5 ppm) and the pyridine ring. The methylene protons of the benzyloxy group would likely appear as a singlet around 5.4 ppm.

-

¹³C NMR: The carbon NMR would display resonances for the pyridine and benzene ring carbons, as well as the methylene carbon of the benzyloxy group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-O stretching of the ether linkage, C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (237.66 g/mol ), along with fragmentation patterns characteristic of the loss of the benzyl group and other fragments.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are valuable building blocks in the synthesis of pharmaceutically active compounds. The presence of fluorine, in particular, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors[6]. The 2-aminopyridine moiety, which can be derived from compounds like this, is a common scaffold in a variety of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases[6]. The benzyloxy group can act as a protecting group for the 2-hydroxy pyridine tautomer or as a bulky substituent to probe steric interactions within a biological target.

The strategic placement of the chloro and fluoro substituents allows for selective and directed chemical modifications, making this compound a versatile platform for generating libraries of analogs for structure-activity relationship (SAR) studies.

Logical Relationship: Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility in kinase inhibitor development.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of reactive sites and the presence of a fluorine atom make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. While a complete set of experimental physical and chemical data is not yet publicly available, this guide provides a comprehensive overview based on existing information and data from closely related analogs, offering a solid foundation for researchers working with this compound.

References

-

Pharmaffiliates. (n.d.). 2-(N-Benzylamino)-5-chloro-3-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

BU CyberSec Lab. (n.d.). 2-Benzyloxy-5-bromopyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1227622-70-9| Chemical Name : this compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-5-chloro-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-chloro-3-fluoropyridine is a halogenated and fluorinated pyridine derivative that serves as a versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position, imparts specific reactivity and conformational properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of its chemical identity, a detailed examination of its synthesis, its physicochemical and spectroscopic properties, and its applications in drug discovery.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The fundamental identifiers and key physicochemical properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 5-Chloro-3-fluoro-2-(phenylmethoxy)pyridine |

| CAS Number | 1227622-70-9 |

| Molecular Formula | C₁₂H₉ClFNO |

| Molecular Weight | 237.66 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=C(C=C2Cl)F) |

| InChI Key | UMRGQFIHBZQARP-UHFFFAOYSA-N |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and efficient synthetic route can be designed based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The presence of electron-withdrawing halogen substituents activates the pyridine ring towards attack by nucleophiles.

A logical synthetic approach involves the reaction of a suitable polychlorofluoropyridine precursor with benzyl alcohol in the presence of a base. The most likely starting material for this synthesis is 2,5-dichloro-3-fluoropyridine .

Proposed Synthetic Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Material: 2,5-dichloro-3-fluoropyridine Reagent: Benzyl alcohol Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.1 equivalents) to anhydrous DMF.

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium benzoxide.

-

Nucleophilic Substitution: Dissolve 2,5-dichloro-3-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium benzoxide solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material and the appearance of the product spot. The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride is chosen to deprotonate the benzyl alcohol, forming the highly nucleophilic benzoxide anion. This is crucial for an efficient SNAr reaction.

-

Solvent Selection: Anhydrous polar aprotic solvents like DMF or THF are ideal for SNAr reactions as they can solvate the cation of the base (Na⁺) while not interfering with the nucleophile. The anhydrous conditions are critical to prevent quenching of the strong base.

-

Regioselectivity: The substitution is expected to occur selectively at the 2-position of the pyridine ring. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 5-position in such systems, a phenomenon influenced by the electronic effects of the ring nitrogen and the other halogen substituent.

Synthesis Workflow Diagram

Caption: A schematic representation of the proposed synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.30-7.50 ppm, integrating to 5 protons.

-

Methylene Protons (-CH₂-): A singlet around δ 5.40-5.60 ppm, integrating to 2 protons. The benzylic protons are expected to be deshielded due to the adjacent oxygen and the pyridine ring.

-

Pyridine Protons: Two distinct signals in the aromatic region, likely downfield due to the electronegative substituents. The proton at the 4-position would appear as a doublet of doublets, and the proton at the 6-position would appear as a doublet, with coupling to the fluorine atom and the adjacent proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the benzyloxy group (C2) would be significantly downfield. The carbons attached to fluorine (C3) and chlorine (C5) would show characteristic C-F and C-Cl couplings.

-

Benzyl Carbons: A signal for the methylene carbon (-CH₂) would be expected around δ 70-75 ppm. The phenyl group would show four signals (one for the ipso-carbon, and three for the ortho, meta, and para carbons).

Mass Spectrometry (MS):

-